molecular formula C16H17N3O5 B12654843 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate

2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate

Cat. No.: B12654843
M. Wt: 331.32 g/mol
InChI Key: JFQRNYVGSBDQOQ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidinone ring and a piperazine moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 4-benzoylpiperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds with amines, allowing it to link biomacromolecules and active small molecules. This property is particularly useful in drug delivery systems, where the compound can facilitate the controlled release of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-benzoylpiperazine-1-carboxylate is unique due to its combination of a pyrrolidinone ring and a piperazine moiety, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-benzoylpiperazine-1-carboxylate

InChI

InChI=1S/C16H17N3O5/c20-13-6-7-14(21)19(13)24-16(23)18-10-8-17(9-11-18)15(22)12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

JFQRNYVGSBDQOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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